Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate
Description
Properties
Molecular Formula |
C6H8ClN5O2 |
|---|---|
Molecular Weight |
217.61 g/mol |
IUPAC Name |
methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
InChI |
InChI=1S/C6H8ClN5O2/c1-14-3(13)2-9-6-11-4(7)10-5(8)12-6/h2H2,1H3,(H3,8,9,10,11,12) |
InChI Key |
CUKGZXGHWMSXBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC1=NC(=NC(=N1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Cyanuric Chloride
-
- 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)
- Glycine methyl ester hydrochloride
- Base (commonly triethylamine)
- Solvent (typically dichloromethane or similar aprotic solvent)
-
- Dissolve cyanuric chloride in dry dichloromethane at low temperature (0–5 °C) to control reactivity.
- Add glycine methyl ester hydrochloride gradually with stirring.
- Add triethylamine to neutralize the hydrochloride salt and promote nucleophilic substitution.
- Stir the reaction mixture, allowing the substitution of one chlorine atom on the triazine ring by the amino group of the glycine methyl ester.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is washed, dried, and the product is isolated by flash chromatography or recrystallization.
$$
\text{Cyanuric chloride} + \text{Glycine methyl ester hydrochloride} \xrightarrow[\text{TEA}]{\text{CH}2\text{Cl}2, 0-5^\circ C} \text{Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate}
$$
Reaction Conditions and Optimization
- Temperature control is critical to avoid multiple substitutions on the triazine ring.
- Triethylamine acts both as a base and as a scavenger of hydrochloric acid formed during substitution.
- Solvent choice affects solubility and reaction rate; dichloromethane is preferred for its aprotic nature and ease of removal.
- Reaction times vary but typically range from 1 to 4 hours depending on scale and temperature.
- The product is commonly purified by flash chromatography using silica gel and appropriate eluents (e.g., mixtures of ethyl acetate and hexanes).
- Crystallization may be used to obtain analytically pure material.
- Characterization techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the presence of the triazine ring, amino groups, and methyl ester moiety.
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups such as NH2, C=O ester, and triazine ring vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- X-ray Crystallography: Provides detailed molecular structure, including hydrogen bonding patterns and conformation in the solid state.
- The nucleophilic substitution of cyanuric chloride by glycine methyl ester hydrochloride is selective for the 2-position chlorine, leaving the 6-position chlorine intact, which is important for further functionalization.
- The compound exhibits strong and directional N-H···N hydrogen bonding in the crystal lattice, forming supramolecular dimers that stabilize the structure.
- The reaction mechanism involves nucleophilic attack by the amino group on the electrophilic triazine carbon bearing chlorine, with displacement of chloride ion.
- Reaction monitoring by TLC ensures minimal side reactions such as multiple substitutions or hydrolysis.
- Spectroscopic data confirm the substitution pattern and integrity of the methyl ester group, critical for subsequent biological or synthetic applications.
| Parameter | Details |
|---|---|
| Starting material | 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) |
| Nucleophile | Glycine methyl ester hydrochloride |
| Base | Triethylamine |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0–5 °C |
| Reaction time | 1–4 hours |
| Purification method | Flash chromatography / recrystallization |
| Characterization techniques | NMR, IR, MS, X-ray crystallography |
| Key observations | Selective substitution at 2-position, hydrogen bonding in crystal |
The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of cyanuric chloride by glycine methyl ester hydrochloride under basic conditions in an aprotic solvent. This method provides a selective and high-yielding route to the compound, which can be purified and characterized by standard analytical techniques. The compound’s structural features, confirmed by X-ray crystallography, support its stability and potential for further chemical modifications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 of the triazine ring undergoes nucleophilic substitution due to the electron-withdrawing nature of the adjacent amino and ester groups.
Key Examples:
-
Biguanide Coupling :
Reacting with biguanide hydrochlorides in methanol/sodium methoxide (MeONa/MeOH) at reflux (65–70°C) for 45 hours forms triazine-biguanide hybrids, which exhibit anticancer activity .
Optimized Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Glycine methyl ester | DCM + TEA | 25°C | 4–6 h | 75–85% |
| Biguanide HCl | MeOH + MeONa | 65–70°C | 45 h | 60–70% |
Hydrolytic Reactions
The ester and chloro groups are susceptible to hydrolysis under acidic or alkaline conditions:
Ester Hydrolysis:
-
Chlorine Hydrolysis :
Heating with H₂O at 80°C replaces the chlorine atom with a hydroxyl group, forming hydroxy-triazine derivatives .
Cyclocondensation Reactions
The compound participates in cyclocondensation to form heterocyclic systems:
Example:
-
Reaction with ethylenediamine derivatives produces imidazolidine or tetrahydropyrimidine moieties, confirmed by X-ray crystallography .
Mechanistic Insights
-
Electrophilic Triazine Core : The triazine ring’s electron deficiency directs nucleophilic attack to the C-6 position, as shown by DFT calculations .
-
Steric Effects : Bulkier substituents on the amino group reduce reaction rates due to hindered access to the triazine core .
Analytical Monitoring
Scientific Research Applications
Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their metabolic pathways . In anticancer research, it may induce apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Lipophilicity and Solubility
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]acetate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with glycine methyl ester derivatives. Stepwise substitution under controlled temperatures (0–5°C for first substitution, room temperature for subsequent steps) improves selectivity. Purification via recrystallization or column chromatography is critical for isolating the monosubstituted product. Evidence from analogous syntheses highlights the importance of stoichiometric control and anhydrous conditions to minimize byproducts .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O, NH). X-ray crystallography, as demonstrated in related triazine derivatives, provides precise bond lengths and angles, with software like APEX2 and SAINT-Plus used for data refinement. Purity is validated via High-Performance Liquid Chromatography (HPLC) or melting point analysis .
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer : Solubility varies with solvent polarity; dimethyl sulfoxide (DMSO) is often used for biological assays. Stability studies under varying pH and temperature (e.g., 4°C vs. room temperature) should be conducted via UV-Vis spectroscopy to assess degradation. Hydrolytic stability of the triazine ring and ester group must be monitored, particularly in aqueous buffers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the antitumor potential of this compound, and what cell lines are most relevant?
- Methodological Answer : In vitro cytotoxicity assays using human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) are standard. Dose-response curves (IC₅₀ values) are generated via MTT or SRB assays. Selectivity is assessed by comparing toxicity against non-cancerous cell lines (e.g., HEK-293). Synergy studies with chemotherapeutic agents (e.g., cisplatin) can identify combinatorial effects .
Q. What computational approaches are used to model the structure-activity relationship (SAR) of triazine derivatives like this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models employ topological descriptors (e.g., molecular connectivity indices) and 3D conformational descriptors (e.g., steric/electronic parameters). Stepwise Multiple Linear Regression (MLR) identifies statistically significant predictors. Molecular docking (e.g., with MDM2 or EGFR targets) evaluates binding modes, validated by experimental IC₅₀ data .
Q. What crystallographic insights are critical for understanding the compound’s supramolecular interactions?
- Methodological Answer : X-ray diffraction reveals intermolecular hydrogen bonds (e.g., N–H···N) and π-π stacking. For this compound, crystallography shows R₂²(8) hydrogen-bonded dimers that stabilize the crystal lattice. Conformational flexibility of the ester group is analyzed via torsion angles, with packing diagrams illustrating steric minimization .
Q. Are there regulatory restrictions or safety considerations for handling this compound in laboratory settings?
- Methodological Answer : While specific restrictions for this compound are not documented, structurally related triazine-metal complexes (e.g., cobalt or chromium derivatives) are classified as hazardous due to metal content (0.1% threshold). Researchers must comply with REACH guidelines and conduct toxicity screenings (e.g., Ames test) for mutagenicity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of triazine derivatives across studies?
- Methodological Answer : Variability in IC₅₀ values may arise from differences in assay protocols (e.g., incubation time, cell passage number). Meta-analysis using standardized datasets (e.g., NCI-60 screening) and validation via orthogonal assays (e.g., apoptosis markers) can resolve contradictions. Cross-referencing synthetic routes ensures compound identity (e.g., via CAS registry cross-checks) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
